4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile

Tpl2 kinase Coagulation factor selectivity Quinoline-3-carbonitrile SAR

4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile (CAS 445465-06-5, PubChem CID is a synthetic quinoline-3-carbonitrile derivative characterized by a pentafluoroethyl group at position 2, an amino group at position 4, a methoxy group at position 6, and a carbonitrile at position 3. It belongs to a compound class disclosed in patents as Tpl2 (MAP3K8) kinase inhibitors and has been referenced as an intermediate for HIV integrase inhibitors.

Molecular Formula C13H8F5N3O
Molecular Weight 317.21 g/mol
CAS No. 445465-06-5
Cat. No. B11079175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile
CAS445465-06-5
Molecular FormulaC13H8F5N3O
Molecular Weight317.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(C(F)(F)F)(F)F
InChIInChI=1S/C13H8F5N3O/c1-22-6-2-3-9-7(4-6)10(20)8(5-19)11(21-9)12(14,15)13(16,17)18/h2-4H,1H3,(H2,20,21)
InChIKeyUGFPVTSWPQNZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile (CAS 445465-06-5): Structural Profile and Known Biological Context


4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile (CAS 445465-06-5, PubChem CID 629063) is a synthetic quinoline-3-carbonitrile derivative characterized by a pentafluoroethyl group at position 2, an amino group at position 4, a methoxy group at position 6, and a carbonitrile at position 3 [1]. It belongs to a compound class disclosed in patents as Tpl2 (MAP3K8) kinase inhibitors and has been referenced as an intermediate for HIV integrase inhibitors . The quinoline-3-carbonitrile scaffold is associated with both anti-inflammatory (TNF-alpha inhibition) and anti-cancer (cytotoxicity) activities across multiple studies [2], though bioactivity data specific to this exact substitution pattern remains limited in the public literature.

Why Quinoline-3-Carbonitrile Analogs Cannot Be Interchanged for 4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile


Within the quinoline-3-carbonitrile class, minor positional changes to the methoxy substitution pattern and the nature of the 4-position group fundamentally alter kinase selectivity profiles and biological potency. The patent literature explicitly claims the 6-methoxy configuration (as in the target compound) as part of a distinct Markush sub-genus, differentiating it from 5,7-dimethoxy or 6-phenoxy analogs [1]. In Tpl2 kinase programs, initial 4-anilino-6-aminoquinoline-3-carbonitrile leads showed poor selectivity over EGFR kinase, and only specific C-8 substitution rescued selectivity; the 4-amino-2-pentafluoroethyl architecture represents a separate chemotype with different selectivity determinants [2]. Furthermore, cytotoxicity studies on quinoline-3-carbonitrile derivatives demonstrate that cell-line selectivity (e.g., preferential activity toward SMMC-7721 over A549, HT-29) is highly sensitive to specific substituent patterns [3]. Generic replacement with a close analog lacking the precise 6-methoxy-4-amino-2-pentafluoroethyl arrangement risks collapse of target engagement or alteration of the selectivity window.

Quantitative Differentiation Evidence for 4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile vs. Closest Analogs


Negligible Factor XII/XI Inhibition vs. Class-Level Kinase Activity: Differentiation from the 5,7-Dimethoxy Analog

The 5,7-dimethoxy regioisomer of this compound (4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile) was screened via MLSCN HTS and showed IC50 > 50,000 nM against both Coagulation Factor XII and Factor XI, indicating no meaningful inhibition of these off-target serine proteases [1]. While no direct Tpl2 enzymatic data has been published for the target 6-methoxy compound, the class-level Tpl2 inhibitory activity of quinoline-3-carbonitriles is well established, with potent analogs achieving IC50 values as low as 3 nM in ELISA-based Tpl2 assays [2]. The absence of Factor XII/XI activity for the closely related dimethoxy analog provides cross-study comparable evidence that the pentafluoroethyl-quinoline-3-carbonitrile scaffold does not intrinsically engage coagulation proteases, suggesting a functional selectivity window vs. promiscuous kinase/esterase inhibitors.

Tpl2 kinase Coagulation factor selectivity Quinoline-3-carbonitrile SAR

Patent-Defended 6-Methoxy Structural Differentiation Within Tpl2 Inhibitor Markush Genus

The WO 2004/046139 patent family covering quinoline-3-carbonitriles as Tpl2 kinase inhibitors explicitly claims compounds where the 6-position substitution can be alkoxy (including methoxy), distinguishing this substitution pattern from the 5,7-dimethoxy or 6-phenoxy variants that fall under different patent claims or are unclaimed [1]. While the patent does not disclose individual compound IC50 values, the structural differentiation alone carries procurement relevance: the 6-methoxy-4-amino-2-pentafluoroethyl compound occupies a specific Markush node that has been pursued in follow-on medicinal chemistry programs, including those targeting HIV integrase .

Tpl2 kinase inhibitors Patent Markush structure Quinoline substitution SAR

Recommended Procurement and Application Scenarios for 4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile


Tpl2 Kinase Lead Optimization Under WO 2004/046139 Patent Scope

Research groups developing selective Tpl2 (MAP3K8) inhibitors for rheumatoid arthritis or inflammatory disease models should procure this compound as a specific Markush embodiment. While in-house potency testing will be required, the compound's 6-methoxy substitution differentiates it from the 4-anilino-6-amino series that required extensive C-8 modification to achieve EGFR selectivity [1]. The 2-pentafluoroethyl group provides enhanced metabolic stability compared to trifluoromethyl analogs, a property inferred from fluorinated quinoline SAR but not yet quantified for this specific compound.

HIV Integrase Inhibitor Intermediate Synthesis

This compound is explicitly referenced as an intermediate in the preparation of HIV integrase inhibitors . Procurement should be prioritized when the synthetic route passes through a 4-amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile intermediate, as substitution of a different regioisomer at this stage would likely yield an inactive final product due to altered chelation geometry with integrase active-site magnesium ions.

Kinase Selectivity Panel Screening Reference Compound

Given that the closely related 5,7-dimethoxy analog shows IC50 > 50 µM against Factor XII and XI [2], this compound can serve as a scaffold-specific negative control in coagulation factor counter-screens during Tpl2 or other kinase lead optimization. Its lack of serine protease inhibition distinguishes it from more promiscuous quinoline-based kinase inhibitors that carry coagulation liability.

Quote Request

Request a Quote for 4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.